molecular formula C15H19N3S B2826957 N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 701244-54-4

N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2826957
CAS No.: 701244-54-4
M. Wt: 273.4
InChI Key: CRPDGTKHEIKNSK-UHFFFAOYSA-N
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Description

N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (Vitas-M Lab ID: STK953421) is a chemical compound supplied as a dry powder with a molecular weight of 273.4 and an empirical formula of C15H19N3S . This compound is a derivative of the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its relationship with the purine base and its diverse therapeutic potential . Research into this class of compounds has identified potent inhibitors of the full-length Retinoid-related orphan receptor gamma-t (RORγt) . RORγt is a nuclear receptor that is a master regulator of T-helper 17 (Th17) cell differentiation and function, which plays a critical role in autoimmune and inflammatory diseases . Notably, certain tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been shown to inhibit Th17 cell differentiation, suggesting a mechanism of action that may involve binding to the hinge domain of RORγt, offering a potential for specificity in targeting autoimmune pathways without affecting lymph-node genesis . The benzothiophene scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . This makes this compound a valuable candidate for biological screening and lead optimization programs in early-stage drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-2-6-10(5-1)18-14-13-11-7-3-4-8-12(11)19-15(13)17-9-16-14/h9-10H,1-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPDGTKHEIKNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Benzothiophene Core : The initial step involves the construction of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Pyrimidine Ring Formation : The benzothiophene intermediate is then subjected to condensation reactions with guanidine or its derivatives to form the pyrimidine ring. This step often requires heating and the presence of catalysts such as acids or bases.
  • Cyclopentyl Group Introduction : The final step involves the introduction of the cyclopentyl group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate with cyclopentyl halides or similar reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
  • Substitution : Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and pyrimidine rings, allowing for the introduction of different substituents.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
  • Reduction : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
  • Substitution : Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
  • Medicine : Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent. It has shown activity against various cancer cell lines and may inhibit specific enzymes or pathways involved in disease progression.
  • Industry : Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds:
  • 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine : Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
  • N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one : Contains a ketone group instead of an amine, leading to different reactivity and potential biological effects.
  • N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-carboxamide : Features a carboxamide group, which may enhance its stability and solubility.

Uniqueness: N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which can influence its lipophilicity, membrane permeability, and overall biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound notable for its unique bicyclic structure that combines elements of benzothiophene and pyrimidine. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. Its structural features contribute to its biological activity and interaction profiles with various biological targets.

Property Details
Molecular FormulaC₁₃H₁₅N₃S
Molecular Weight241.34 g/mol
Structural FeaturesBicyclic structure with thiophene and pyrimidine rings

Biological Activity

Research indicates that N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism of action could involve the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammatory processes or the modulation of neurotransmitter systems.

Case Studies

A study conducted on the synthesis and evaluation of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine highlighted its potential as an anticancer agent. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a significant reduction in cell viability at micromolar concentrations.

Another investigation focused on its antimicrobial activity reported that N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Mechanistic Insights

The biological activity of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It may act as a modulator of various receptors involved in neurotransmission and immune responses.

Q & A

Q. Table: Docking vs. Experimental Data

CompoundDocking Score (Glide SP)Experimental IC50 (µM)
Analog A−7.20.45
Analog B−6.51.20

Basic: How are crystallographic disorders in the bicyclic core addressed during refinement?

Answer:

  • SHELXL Refinement : Use PART instructions to model disordered atoms (e.g., cyclopentyl group) with isotropic displacement parameters .
  • Twinned Data : Apply HKLF 5 format in SHELXL to handle non-merohedral twinning (common in triclinic systems) .
  • Validation Tools : Check R1 (<0.05) and wR2 (<0.15) residuals; use PLATON to detect missed symmetry .

Advanced: What strategies reconcile contradictory bioactivity data across studies?

Answer:

  • Meta-Analysis : Compare MIC/IC50 values under standardized conditions (e.g., pH, serum concentration) .
  • Structural Analogues : Test substituent effects (e.g., methyl vs. phenyl at position 2) to identify critical pharmacophores .
  • Mechanistic Studies : Use knock-out models (e.g., EGFR-mutated cell lines) to confirm target specificity .

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